![molecular formula C7H9N3O2 B13584695 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)
1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine is a heterocyclic compound that features a unique dioxino-pyrimidine structure
Preparation Methods
The synthesis of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, possibly due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly involving pathways related to its dioxino-pyrimidine structure. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but differs in its functional groups and overall structure.
Pyrazolo[3,4-d]pyrimidin-4-ol: Another related compound with a different heterocyclic ring system.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4: This compound has a similar pyrimidine structure but with additional functional groups that confer different properties
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-4-ylmethanamine |
InChI |
InChI=1S/C7H9N3O2/c8-3-5-6-7(10-4-9-5)12-2-1-11-6/h4H,1-3,8H2 |
InChI Key |
XRNXODUWXPHWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=NC(=C2O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)

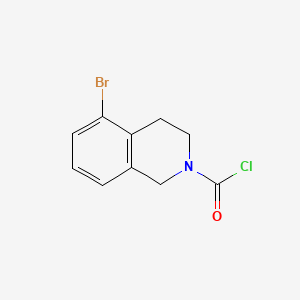
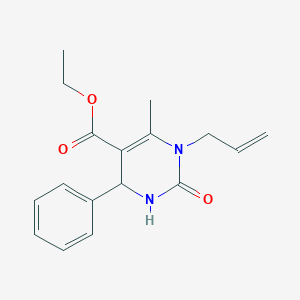

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
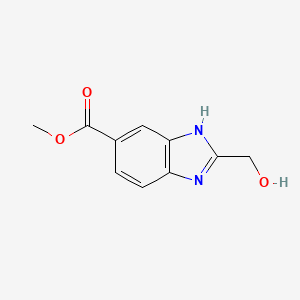
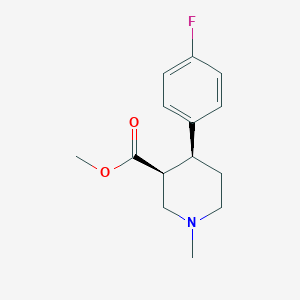

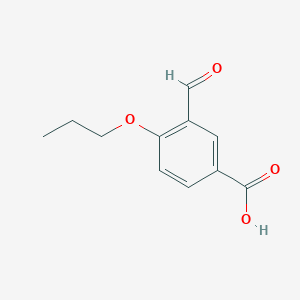
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
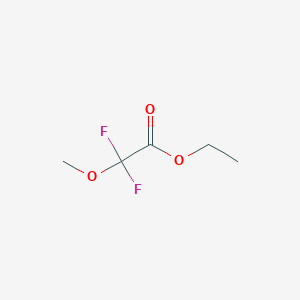
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
